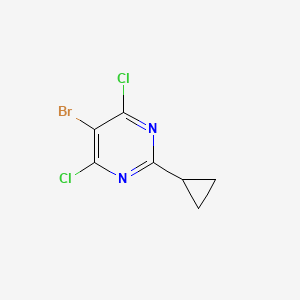
3-Amino-1H-pyrrole-2-carboxylic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1H-pyrrole-2-carboxylic acid, sodium salt is a heterocyclic organic compound with significant relevance in various scientific fields. This compound is characterized by a pyrrole ring substituted with an amino group at the 3-position and a carboxylic acid group at the 2-position, which is neutralized by a sodium ion. The unique structure of this compound makes it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-pyrrole-2-carboxylic acid, sodium salt typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic or basic conditions.
Introduction of Functional Groups: The amino group at the 3-position can be introduced via nucleophilic substitution reactions, while the carboxylic acid group at the 2-position can be introduced through carboxylation reactions.
Neutralization: The final step involves neutralizing the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrrole-2-carboxylic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
3-Amino-1H-pyrrole-2-carboxylic acid, sodium salt has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1H-pyrrole-2-carboxylic acid, sodium salt involves its interaction with various molecular targets:
Comparison with Similar Compounds
- **3-Amino-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride .
- **2-Amino-1H-pyrrole-3-carboxylic acid .
- **N-Alkyl-Pyrrolecarboxylic acid derivatives .
Uniqueness: 3-Amino-1H-pyrrole-2-carboxylic acid, sodium salt stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C5H5N2NaO2 |
|---|---|
Molecular Weight |
148.10 g/mol |
IUPAC Name |
sodium;3-amino-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C5H6N2O2.Na/c6-3-1-2-7-4(3)5(8)9;/h1-2,7H,6H2,(H,8,9);/q;+1/p-1 |
InChI Key |
SDSQQJGNHNYEPG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CNC(=C1N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)




![5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11781017.png)



![6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781031.png)
![2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11781032.png)
![2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)
